5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride
Description
5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile hydrochloride is a heterocyclic organic compound featuring a thiophene core substituted at position 2 with a cyano (-CN) group and at position 5 with a 3-(aminomethyl)phenyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents. The aminomethylphenyl group may facilitate interactions with biological targets, while the cyano group could serve as a reactive site for further derivatization .
Properties
Molecular Formula |
C12H11ClN2S |
|---|---|
Molecular Weight |
250.75 g/mol |
IUPAC Name |
5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H10N2S.ClH/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12;/h1-6H,7,13H2;1H |
InChI Key |
DKZJMTCWNKDITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C#N)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
For example, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other electrophiles onto the thiophene ring .
Scientific Research Applications
5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors or modulators of various enzymes and receptors. For example, some thiophene-based compounds inhibit voltage-gated sodium channels, making them useful as anesthetics .
Comparison with Similar Compounds
Structural and Functional Comparison
Thiophene Fentanyl Hydrochloride
- Molecular Formula : C${24}$H${26}$N$_2$OS•HCl
- Key Features : A fentanyl analog with a thiophene ring and opioid activity.
- Comparison: The target compound lacks the opioid-specific piperidine and phenethyl motifs present in thiophene fentanyl. Both share a thiophene core and hydrochloride salt, but the target’s smaller size (C${12}$H${12}$ClN$2$S vs. C${24}$H${26}$ClN$2$OS) suggests divergent pharmacological profiles.
2-Thiophenecarbonitrile
- Molecular Formula : C$5$H$3$NS
- Key Features: A simple thiophene derivative with a cyano group at position 2.
- Applications: 2-Thiophenecarbonitrile is widely used in organic synthesis , while the target’s functional groups may expand its utility in drug discovery.
5-Amino-7-(3-chlorophenyl)thieno[3,2-b]pyran-6-carbonitrile 1,1-Dioxide
- Molecular Formula : C${14}$H${10}$ClN$3$O$3$S$_2$
- Key Features: A bicyclic thienopyran derivative with a chlorophenyl substituent and sulfone groups.
- Comparison: The target compound lacks the fused pyran ring and sulfone groups, resulting in reduced steric hindrance and different electronic properties. Both compounds feature aromatic substituents (phenyl vs. chlorophenyl), but the target’s aminomethyl group may enhance solubility in aqueous media .
Key Observations :
- Solubility: The target compound’s aminomethyl group may improve aqueous solubility compared to non-polar analogs like 2-thiophenecarbonitrile.
- Reactivity: The cyano group in all compounds enables nucleophilic substitutions, but the target’s phenylamine substituent offers additional sites for functionalization.
- Synthetic Complexity : Thiophene fentanyl requires multi-step opioid synthesis , whereas the target compound could be synthesized via Suzuki-Miyaura coupling or similar methods.
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